molecular formula C15H17NO2 B13656655 tert-Butyl 2-phenyl-1H-pyrrole-1-carboxylate

tert-Butyl 2-phenyl-1H-pyrrole-1-carboxylate

Cat. No.: B13656655
M. Wt: 243.30 g/mol
InChI Key: MLUVRBLMEXSSPI-UHFFFAOYSA-N
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Description

tert-Butyl 2-phenyl-1H-pyrrole-1-carboxylate: is an organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-phenyl-1H-pyrrole-1-carboxylate typically involves the reaction of tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate with phenyl-containing reagents under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of phenyl is reacted with the pyrrole compound in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-phenyl-1H-pyrrole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl 2-phenyl-1H-pyrrole-1-carboxylate is used as an intermediate for the synthesis of more complex molecules. It serves as a building block in the construction of heterocyclic compounds and natural product analogs .

Biology and Medicine: It is investigated for its biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl 2-phenyl-1H-pyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 2-phenyl-1H-pyrrole-1-carboxylate is unique due to the presence of the phenyl group, which imparts distinct chemical and biological properties. The phenyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

tert-butyl 2-phenylpyrrole-1-carboxylate

InChI

InChI=1S/C15H17NO2/c1-15(2,3)18-14(17)16-11-7-10-13(16)12-8-5-4-6-9-12/h4-11H,1-3H3

InChI Key

MLUVRBLMEXSSPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC=C1C2=CC=CC=C2

Origin of Product

United States

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